molecular formula C13H13N3O3S B5754110 methyl 4,5-dimethyl-2-(pyrazine-2-carboxamido)thiophene-3-carboxylate

methyl 4,5-dimethyl-2-(pyrazine-2-carboxamido)thiophene-3-carboxylate

Cat. No.: B5754110
M. Wt: 291.33 g/mol
InChI Key: MRHACSVUULUANQ-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-(pyrazine-2-carboxamido)thiophene-3-carboxylate is a complex organic compound with the molecular formula C13H13N3O3S . This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a pyrazine ring, which is a six-membered ring containing two nitrogen atoms. The presence of these heterocyclic structures makes this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethyl-2-(pyrazine-2-carboxamido)thiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening can also aid in identifying the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-2-(pyrazine-2-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Methyl 4,5-dimethyl-2-(pyrazine-2-carboxamido)thiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl 4,5-dimethyl-2-(pyrazine-2-carboxamido)thiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s heterocyclic structure allows it to engage in various binding interactions, influencing biological pathways and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and pyrazine derivatives, such as:

Uniqueness

What sets methyl 4,5-dimethyl-2-(pyrazine-2-carboxamido)thiophene-3-carboxylate apart is its unique combination of functional groups and heterocyclic rings. This structure imparts specific chemical properties and reactivity, making it particularly valuable in the synthesis of complex organic molecules and in various research applications .

Properties

IUPAC Name

methyl 4,5-dimethyl-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-7-8(2)20-12(10(7)13(18)19-3)16-11(17)9-6-14-4-5-15-9/h4-6H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHACSVUULUANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=NC=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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